Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride
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Overview
Description
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the amino acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-3,3-dimethylbutanoic acid and benzyl chloride.
Esterification: The carboxylic acid group of 2-amino-3,3-dimethylbutanoic acid is esterified with benzyl chloride in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form Benzyl 2-amino-3,3-dimethylbutanoate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Benzyl 2-oxo-3,3-dimethylbutanoate.
Reduction: Benzyl 2-amino-3,3-dimethylbutanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-amino-3-methylbutanoate hydrochloride
- Benzyl 2-amino-3,3-dimethylpentanoate hydrochloride
- Benzyl 2-amino-3,3-dimethylpropanoate hydrochloride
Uniqueness
Benzyl 2-amino-3,3-dimethylbutanoate hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups on the butanoate moiety. This structural uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds.
Properties
IUPAC Name |
benzyl 2-amino-3,3-dimethylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10;/h4-8,11H,9,14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMFALAMZHMNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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